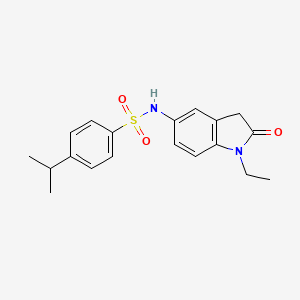

N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide is a compound that belongs to the class of sulfonamides, characterized by their wide range of biological activities. The interest in these compounds arises from their potential inhibitory effects on various enzymes, relevance in anticancer activities, and their role in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide, typically involves the condensation of appropriate sulfonamide precursors with indoline derivatives. This process may involve multiple steps, including activation of the sulfonamide group and subsequent reaction with indoline components under controlled conditions to achieve the desired specificity and yield.

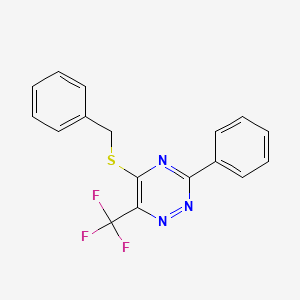

Molecular Structure Analysis

The molecular structure of N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide is characterized by the presence of an indoline core, substituted with an ethyl group, and a sulfonamide moiety attached to an isopropylbenzene ring. This structure contributes to its chemical properties and biological activities. The indoline core is crucial for the molecule's interaction with biological targets, while the sulfonamide group enhances its solubility and bioavailability.

Chemical Reactions and Properties

Sulfonamides, including this compound, can undergo various chemical reactions, such as sulfonation, alkylation, and acylation, depending on the functional groups present. These reactions can modify the molecule's properties and enhance its biological activity. The chemical stability, reactivity, and potential for forming derivatives through these reactions make it a versatile compound for further drug development.

Physical Properties Analysis

The physical properties of N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The presence of both hydrophobic (isopropylbenzene) and hydrophilic (sulfonamide) components affect its solubility in different solvents, which is crucial for its pharmacokinetic properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the functional groups present in the molecule. The sulfonamide group is typically resistant to hydrolysis, which contributes to the compound's stability under physiological conditions. Its reactivity can be exploited in synthesizing derivatives with enhanced or targeted biological activities.

Wissenschaftliche Forschungsanwendungen

1. Antimicrobial and Anticancer Evaluation

N-substituted benzenesulfonamide derivatives, including compounds structurally related to N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide, have been synthesized and evaluated for their antimicrobial and anticancer activities. Certain compounds in this category demonstrated significant effectiveness against microbial strains and cancer cell lines, highlighting the potential of such compounds in therapeutic applications (Kumar et al., 2014).

2. Antihyperglycemic Agents

Research has explored the antihyperglycemic potential of isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties. Some derivatives in this family have shown promising antihyperglycemic effects, offering potential leads for antidiabetic drug development (Eissa, 2013).

3. Carbonic Anhydrase Inhibitory and Anticancer Activities

Novel sulfonamides, structurally similar to N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide, have been synthesized and assessed for their inhibitory activity against carbonic anhydrase isoforms and their anticancer potential. These compounds have shown significant inhibition of tumor-associated isoforms and displayed potent anti-proliferative activity against certain cancer cell lines (Eldehna et al., 2017).

4. Structural Characterization and Antimicrobial Activity

The structural characterization of N-substituted amide derivatives and their antimicrobial properties have been explored. These compounds, including those structurally related to N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide, have exhibited significant antimicrobial activity, indicating their potential for therapeutic use in combating microbial infections (Shankaraiah et al., 2019).

Safety And Hazards

- Toxicity : Researchers have assessed the acute and chronic toxicity profiles. Caution is advised during handling and administration.

- Environmental Impact : Proper disposal practices are crucial to prevent environmental contamination.

- Allergic Reactions : Individuals with sulfonamide allergies should exercise caution.

Zukünftige Richtungen

Future research should focus on:

- Elucidating additional protein targets.

- Investigating potential drug-drug interactions.

- Exploring formulation strategies for improved bioavailability.

Eigenschaften

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-4-21-18-10-7-16(11-15(18)12-19(21)22)20-25(23,24)17-8-5-14(6-9-17)13(2)3/h5-11,13,20H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVILNSUOQZWTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)

![4-Methoxy-3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzaldehyde](/img/structure/B2495047.png)

![Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2495053.png)

![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)

![tert-Butyl 3'-oxo-3',4'-dihydro-1'H-spiro[azetidine-3,2'-quinoxaline]-1-carboxylate](/img/structure/B2495058.png)